

Application Notes and Protocols for Catalytic Reactions with (R,R)-Chiraphite

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Compound of Interest

Compound Name: (R,R)-Chiraphite

Cat. No.: B127078

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral phosphite ligand **(R,R)-Chiraphite** in asymmetric catalysis. The information is intended to guide researchers in setting up catalytic reactions, with a focus on achieving high enantioselectivity in the synthesis of chiral molecules.

Atroposelective Negishi Coupling for the Synthesis of Divarasib (GDC-6036)

(R,R)-Chiraphite has been successfully employed as a chiral ligand in a palladium-catalyzed atroposelective Negishi coupling reaction. This methodology is a key step in the synthesis of Divarasib (GDC-6036), a potent and selective inhibitor of the KRAS G12C mutant protein, which is a significant target in cancer therapy. The use of a Pd/**(R,R)-Chiraphite** catalytic system allows for the efficient and highly stereoselective construction of the sterically hindered biaryl axis in the drug molecule.^{[1][2][3]}

Experimental Protocol: Synthesis of (Ra)-3 via Atroposelective Negishi Coupling

This protocol is adapted from the second-generation synthesis of GDC-6036.^[1]

Materials:

- Aminopyridine 5
- Quinazoline 6b
- $[\text{Pd}(\text{cin})\text{Cl}]_2$ (Palladium(II) cinnamyl chloride dimer)
- **(R,R)-Chiraphite**
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Nitrogen or Argon source for inert atmosphere
- Standard laboratory glassware and stirring equipment

Procedure:

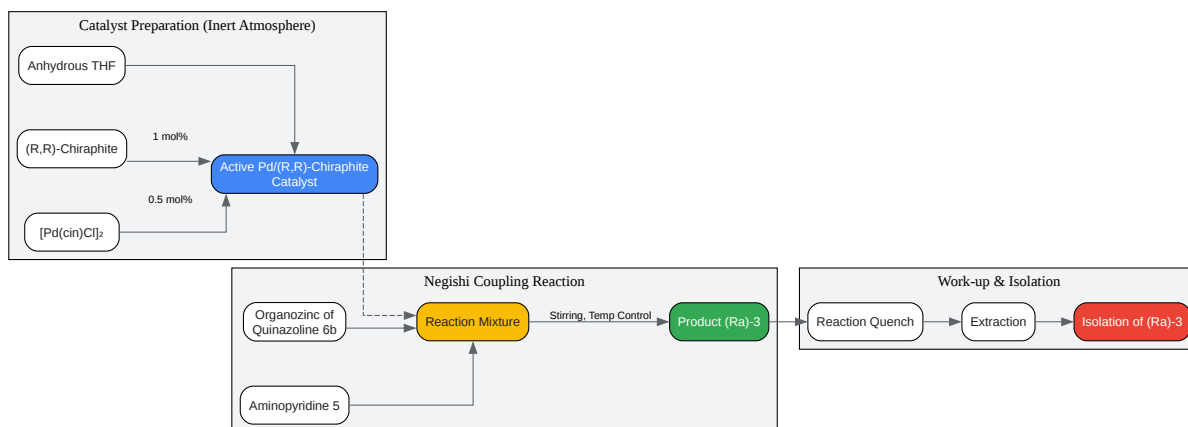
- **Catalyst Pre-formation:** In a glovebox or under a strict inert atmosphere, charge a reaction vessel with $[\text{Pd}(\text{cin})\text{Cl}]_2$ (0.5 mol%) and **(R,R)-Chiraphite** (1 mol%).
- **Solvent Addition:** Add anhydrous THF to the vessel and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
- **Reactant Addition:** To the solution of the pre-formed catalyst, add the aminopyridine 5 and the organozinc reagent derived from quinazoline 6b.
- **Reaction:** Stir the reaction mixture at the desired temperature (optimization may be required, but typically ambient to slightly elevated temperatures are used for Negishi couplings) until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC, LC-MS).
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is extracted. The key intermediate, (Ra)-3, can be isolated. In the reported synthesis of GDC-6036, a chromatography-free process was developed.

Data Presentation: Atroposelective Negishi Coupling

Entry	Catalyst System	Substrate 1	Substrate 2	Product	Yield (%)	Enantiomeric Excess (ee %)
1	0.5 mol % [Pd(cin)Cl] ₂ / 1 mol % (R,R)- Chiraphite	Aminopyridine 5	Organozinc of Quinazoline 6b	(Ra)-3	High	Excellent

Note: Specific yield and ee values for this industrial process are not publicly detailed but are described as high and excellent.

Experimental Workflow Diagram



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Caption: Workflow for the Pd-catalyzed atroposelective Negishi coupling.

Application in Asymmetric Hydroformylation

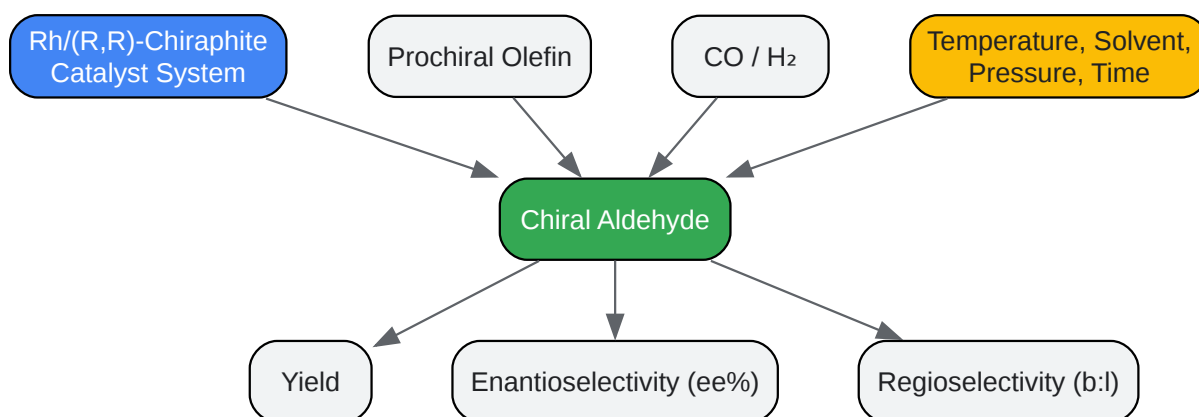
(R,R)-Chiraphite has been investigated as a ligand in rhodium-catalyzed asymmetric hydroformylation. This reaction is a powerful tool for the synthesis of chiral aldehydes from prochiral olefins. While detailed, substrate-specific protocols with extensive data tables for **(R,R)-Chiraphite** are not as prevalent in the literature as for other ligands, it has been noted for its ability to promote high reaction rates. However, in some cases, this can be accompanied by lower enantioselectivity compared to other state-of-the-art ligands for specific substrates.

General Experimental Considerations for Asymmetric Hydroformylation

- Catalyst Precursor: $[\text{Rh}(\text{CO})_2(\text{acac})]$ is a commonly used precursor.
- Ligand to Metal Ratio: This is a critical parameter to optimize for both reactivity and selectivity.
- Solvent: Toluene or other non-protic solvents are typically used.
- Syngas Pressure: The ratio and total pressure of CO and H₂ significantly influence the reaction outcome.
- Temperature: Reaction temperatures often range from 40 to 100 °C.

Due to the limited availability of specific, reproducible protocols in the public domain, researchers are encouraged to perform their own optimization studies when employing **(R,R)-Chiraphite** in asymmetric hydroformylation. Screening of the parameters mentioned above is crucial for achieving desired results.

Logical Relationship Diagram



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Caption: Key factors influencing asymmetric hydroformylation outcome.

Further Potential Applications

The utility of **(R,R)-Chiraphite** as a chiral ligand may extend to other transition-metal-catalyzed enantioselective transformations. Based on its structure and electronic properties, it could potentially be applied in reactions such as:

- **Asymmetric Hydrogenation:** While specific protocols are not readily available, its performance in other reactions suggests it could be a candidate for rhodium or iridium-catalyzed asymmetric hydrogenations.
- **Asymmetric Allylic Alkylation:** Palladium-catalyzed asymmetric allylic alkylation is another area where chiral phosphite ligands have shown promise.

For these and other potential applications, researchers should consider **(R,R)-Chiraphite** as a ligand for screening in their reaction development efforts.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. All experiments should be performed by qualified personnel in a suitable laboratory setting, following all necessary safety precautions.

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References

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